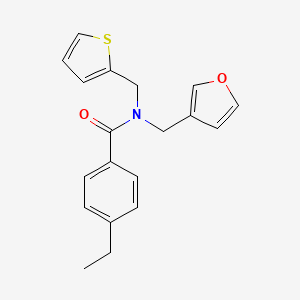

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-2-15-5-7-17(8-6-15)19(21)20(12-16-9-10-22-14-16)13-18-4-3-11-23-18/h3-11,14H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJYFCKVXCVVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that belongs to the class of benzamides. Its unique structural features, including a benzamide core with ethyl, furan, and thiophene moieties, suggest potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Where:

- Benzamide Core : Provides a platform for biological activity.

- Furan and Thiophene Rings : Contribute to the compound's chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens.

- Anticancer Potential : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

- Mechanism of Action : It may act by inhibiting specific enzymes or receptors involved in cell proliferation and survival.

Antimicrobial Activity

A study evaluating various benzamide derivatives indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including:

- MCF-7 (Breast Cancer)

- HeLa (Cervical Cancer)

The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective inhibition of cell growth. For example, compounds structurally related to this benzamide showed IC50 values between 0.11 and 2.78 μM against MCF-7 cells .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.48 |

| Compound B | HeLa | 1.54 |

| This compound | MCF-7 | TBD |

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several case studies have highlighted the potential of benzamide derivatives in drug discovery:

- Study on Anticancer Activity : A recent study found that modifications on the benzamide core significantly influenced anticancer potency. Compounds with electron-withdrawing groups exhibited higher activity against MCF-7 cells, suggesting that similar modifications could enhance the activity of this compound .

- Evaluation of Antimicrobial Properties : In a comparative study, various derivatives were tested against common bacterial strains, with results showing promising antimicrobial effects at low concentrations .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and synthetic features of the target compound with analogous benzamides:

Key Observations:

Substituent Position on Benzamide Core: The 4-ethyl group in the target compound is electron-donating, contrasting with 2,4-dichloro (electron-withdrawing in compounds 53 and 54) or nitro groups (strong electron-withdrawing in 1c). This difference may increase the target’s lipophilicity and alter metabolic stability compared to chlorinated analogs .

Heterocyclic N-Substituents :

- Furan-3-ylmethyl (target) vs. furan-2-ylmethyl (53, 1c): The position of the furan oxygen affects electronic distribution and steric interactions. Furan-3-ylmethyl may offer distinct hydrogen-bonding opportunities compared to the 2-position.

- Thiophen-2-ylmethyl : Present in both the target and compound 54, this group contributes to π-stacking interactions and increased lipophilicity.

Challenges:

- The dual N-substitution in the target compound requires precise stoichiometry to avoid mono-alkylation byproducts, a common issue in benzamide synthesis .

Physicochemical Properties

IR Spectroscopy :

- Solubility: The 4-ethyl group may reduce aqueous solubility compared to nitro or cyano analogs (e.g., 1c, ). Thiophen-2-ylmethyl enhances lipophilicity, as seen in compound 54 .

Recommendations :

- Conduct in vitro assays to evaluate antiparasitic or enzyme-modulating activity.

- Perform solubility and stability studies to optimize formulation.

Q & A

Q. What synthetic strategies are recommended for preparing 4-ethyl-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Preparation of the benzamide core via coupling of 4-ethylbenzoyl chloride with furan-3-ylmethylamine and thiophen-2-ylmethylamine. This requires sequential nucleophilic substitution under anhydrous conditions, using a base like triethylamine to deprotonate the amines and promote amide bond formation .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the di-substituted product. Yield optimization may involve controlling stoichiometry (1:2 ratio of benzoyl chloride to amines) and reaction temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to confirm substitution patterns on the benzamide core, furan, and thiophene moieties. For example, the ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm) in H NMR confirm its presence .

- Mass Spectrometry (HRMS): High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]) and rule out impurities .

- IR Spectroscopy: Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-N stretch) confirm successful amide bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates and reduce byproduct formation .

- Catalysis: Introduce coupling agents like HATU or EDCI to accelerate amide bond formation, particularly for sterically hindered amines .

- Temperature Control: Conduct reactions under reflux (e.g., 40–60°C) for thiophene-derived amines to overcome low reactivity, but monitor for decomposition using TLC .

Q. How can contradictions in biological activity data (e.g., antimicrobial assays) be resolved?

Methodological Answer:

- Assay Replication: Repeat experiments under standardized conditions (e.g., broth microdilution for MIC values) to confirm reproducibility .

- Structural Analogs: Compare results with structurally similar compounds (e.g., 4-fluoro-N-(thiophen-2-ylmethyl)benzamide derivatives) to identify substituent-specific trends .

- Mechanistic Studies: Use fluorescence-based assays to track bacterial membrane disruption or enzyme inhibition (e.g., acps-pptase targeting) to validate hypothesized modes of action .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model binding poses with bacterial enzymes (e.g., acps-pptase). Use the compound’s X-ray crystallographic data (if available) to refine force field parameters .

- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess binding affinity and conformational changes .

- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.